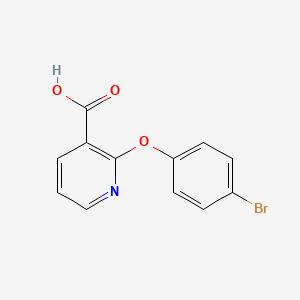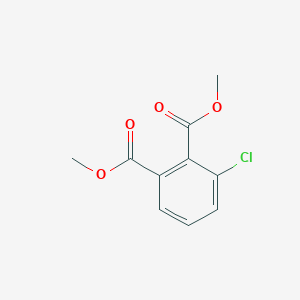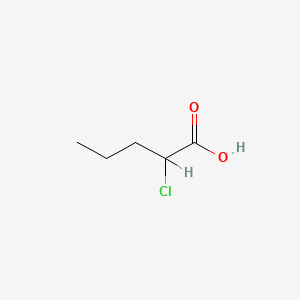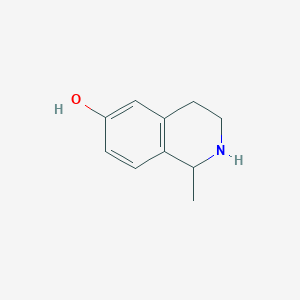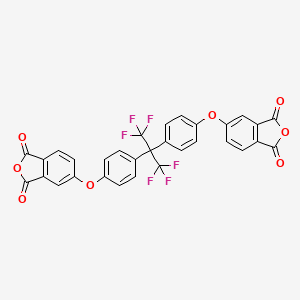
5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
Overview
Description
5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) is a complex organic compound with the chemical formula C31H14F6O8 and a molecular weight of 628.43 g/mol . . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) is typically achieved through nucleophilic aromatic substitution. One common method involves the reaction of 4,4′-(hexafluoroisopropylidene)diphenol (BPAF) with perfluoropyridine (PFP) using stoichiometric cesium carbonate in acetonitrile at room temperature. This reaction results in the formation of the desired compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) undergoes various chemical reactions, primarily nucleophilic aromatic substitution. It reacts with a broad range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon nucleophiles, via exclusive attack at the 4-para-position. Common reagents used in these reactions include cesium carbonate and acetonitrile. The major products formed from these reactions depend on the specific nucleophile used but generally involve the substitution of the aromatic hydrogen atoms with the nucleophile.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the development of new fluoropolymer architectures. It is used to create highly processable polyarylethers, fluorosilicones, dendrimers, and high-char-yield resins for demanding aerospace applications. Additionally, it has been utilized in the mechanochemical synthesis of perfluoropolyether oligomers, expanding its utility for solvent-free polymerizations. Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) primarily involves nucleophilic aromatic substitution reactions. The compound’s structure allows for the selective attack of nucleophiles at specific positions on the aromatic rings, leading to the formation of various substituted products. The molecular targets and pathways involved in these reactions are determined by the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) is unique due to its combination of perfluoropropane, phenylene, and isobenzofuran units, which impart distinct chemical properties. Similar compounds include other bisphenol derivatives and fluorinated aromatic compounds, such as 4,4′-(hexafluoroisopropylidene)diphenol (BPAF) and perfluoropyridine (PFP). These compounds share some chemical characteristics but differ in their specific structures and reactivity, making 5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) particularly valuable for certain applications.
Properties
IUPAC Name |
5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H14F6O8/c32-30(33,34)29(31(35,36)37,15-1-5-17(6-2-15)42-19-9-11-21-23(13-19)27(40)44-25(21)38)16-3-7-18(8-4-16)43-20-10-12-22-24(14-20)28(41)45-26(22)39/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCYXPSMLFBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)OC5=CC6=C(C=C5)C(=O)OC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H14F6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477166 | |
| Record name | 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61778-79-8 | |
| Record name | 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



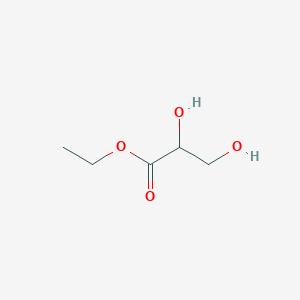

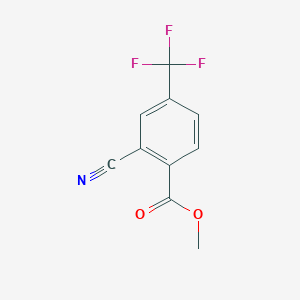
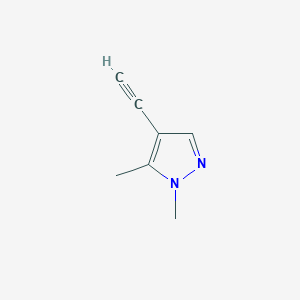
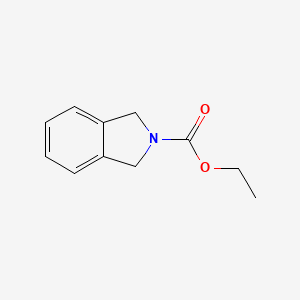


![3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3054677.png)
